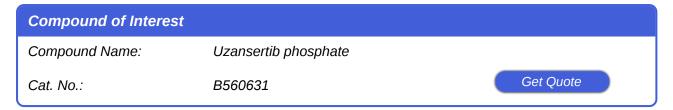




Application Note: Protocol for Uzansertib Phosphate In Vitro Cell Viability Assay

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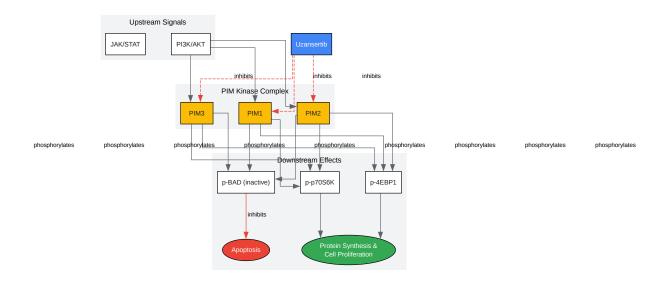
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of anti-cancer compounds.

Introduction: Uzansertib (also known as INCB053914) is a potent and orally active, ATPcompetitive pan-PIM kinase inhibitor.[1] It targets the three isoforms of PIM serine/threonine kinases: PIM1, PIM2, and PIM3.[2] These kinases are crucial in regulating signaling pathways involved in cell survival, proliferation, and apoptosis, such as the JAK/STAT and PI3K/AKT pathways.[2] Overexpression of PIM kinases has been observed in various hematologic and solid tumors, making them an attractive target for cancer therapy.[2] Uzansertib has demonstrated broad anti-proliferative activity across numerous hematologic tumor cell lines.[1] [3] This document provides a detailed protocol for assessing the in vitro efficacy of **Uzansertib** phosphate on cancer cell viability.

Mechanism of Action and Signaling Pathway

Uzansertib exerts its anti-tumor effects by inhibiting PIM kinases, which in turn prevents the phosphorylation of downstream target proteins. Key substrates of PIM kinases include BAD, a pro-apoptotic protein, and regulators of protein synthesis like p70S6K and 4E-BP1.[1][4] By inhibiting PIM, Uzansertib prevents the inactivation of BAD, thereby promoting apoptosis. It also disrupts the signaling cascade that leads to protein synthesis and cell proliferation.[1][4]





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Caption: PIM Kinase Signaling Pathway Inhibition by Uzansertib.

Quantitative Data: In Vitro Activity of Uzansertib

Uzansertib has shown potent inhibitory activity against PIM kinases and anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical IC50 Values for Uzansertib

Target	IC50 (nM)
PIM1	0.24[1][3]
PIM2	30[1][3]

| PIM3 | 0.12[1][3] |

Table 2: Anti-proliferative Activity (GI50/IC50) of Uzansertib in Hematologic Cancer Cell Lines



Cancer Type	Cell Lines	IC50 / GI50 Range (nM)
Acute Myeloid Leukemia (AML)	MOLM-16, etc.	13.2 - 230.0[1]
Multiple Myeloma (MM)	KMS-12-PE, KMS-12-BM, etc.	3 - 300[3]
Diffuse Large B-cell Lymphoma (DLBCL)	Pfeiffer, etc.	3 - 300[3]
Mantle Cell Lymphoma (MCL)	-	3 - 300[3]

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | 3 - 300[3] |

Experimental Protocol: Cell Viability (MTT/MTS) Assay

This protocol outlines the use of a tetrazolium-based assay (e.g., MTT or MTS) to determine the effect of **Uzansertib phosphate** on the viability of cancer cell lines. This method measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Materials:

- Cancer cell lines (e.g., MOLM-16 for AML, KMS-12-PE for MM)[3]
- Complete growth medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
- Uzansertib phosphate
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-Buffered Saline (PBS), sterile
- 96-well flat-bottom sterile microplates[7]
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[5][8]
- Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)[6][8]



- Multichannel pipette
- Microplate reader
- Humidified incubator (37°C, 5% CO2)[7]

Procedure:

- Cell Seeding:
 - Culture the selected cancer cell lines until they reach 70-80% confluency.
 - Trypsinize and count the cells.
 - \circ Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 μL of complete growth medium.[7]
 - Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
 [7]
- Compound Preparation and Treatment:
 - Prepare a high-concentration stock solution of **Uzansertib phosphate** in DMSO.
 - Perform serial dilutions of the Uzansertib stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1000 nM is a good starting point).[1]
 - Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
 - Carefully remove the medium from the wells and add 100 μL of the medium containing the various concentrations of Uzansertib or the vehicle control.
 - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement (MTT Assay Example):



- After the incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.[7]
- Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]
- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- \circ Add 100 μL of DMSO or another solubilization solution to each well to dissolve the crystals.[6]
- Gently shake the plate for a few minutes to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (for MTT).[6][8] If using an MTS assay, measure absorbance at 490 nm.[8]

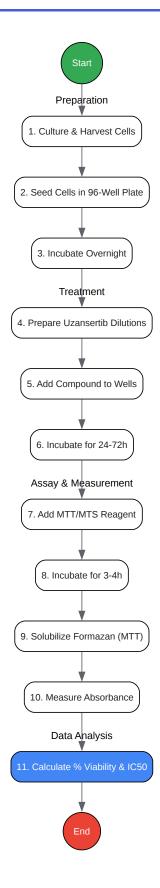
Data Analysis:

- Subtract the average absorbance of the "no-cell" blank wells from all other readings.
- Calculate the percentage of cell viability for each Uzansertib concentration using the following formula:
 - % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
- Plot the % Viability against the logarithm of the Uzansertib concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Uzansertib that causes 50% inhibition of cell viability.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cell viability assay protocol.





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Caption: Workflow for Uzansertib In Vitro Cell Viability Assay.



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